Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate: is a complex organic compound featuring a thiophene ring, a triazole group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. This can be achieved through a cyclization reaction of appropriate precursors. The triazole group is then introduced via a [3+2] cycloaddition reaction, often using azides and alkynes. The sulfonyl group is introduced through a sulfonylation reaction, and finally, the esterification step is performed to attach the methyl carboxylate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The triazole group can be reduced to form amines.
Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines.
Substitution: : Sulfonamides and other substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anticancer properties.
Medicine: : It may serve as a precursor or intermediate in the synthesis of drugs.
Industry: : Its unique properties can be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate: can be compared to other similar compounds, such as:
Methyl 1H-1,2,4-triazole-3-carboxylate: : Similar triazole structure but lacking the thiophene and sulfonyl groups.
Tris(benzyltriazolylmethyl)amine: : Contains a triazole group but has a different core structure and functional groups.
This compound .
Properties
IUPAC Name |
methyl 4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-20-12(17)11-6-10(8-21-11)22(18,19)15-4-2-9(7-15)16-5-3-13-14-16/h3,5-6,8-9H,2,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNYOABLMIFBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.